3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole
Description
The compound 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole is a trisubstituted 1,2,4-triazole derivative characterized by:
- 4-Methyl group at position 4 of the triazole ring.
- 3-Pyridyl substituent at position 5, contributing to π-π stacking interactions in biological systems.
- (4-Bromophenyl)methylthio group at position 3, introducing steric bulk and lipophilicity due to the brominated aromatic system.
This structural configuration is designed to optimize interactions with biological targets, such as enzymes or receptors, while balancing solubility and metabolic stability. The bromine atom enhances electrophilicity and may influence binding affinity in therapeutic applications .
Properties
Molecular Formula |
C15H13BrN4S |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
3-[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C15H13BrN4S/c1-20-14(12-3-2-8-17-9-12)18-19-15(20)21-10-11-4-6-13(16)7-5-11/h2-9H,10H2,1H3 |
InChI Key |
DRYNGICJXQOZSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.
Attachment of the Pyridyl Group: The pyridyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, palladium catalysts for coupling reactions
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced derivatives with hydrogenated functionalities
Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group
Scientific Research Applications
3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations at Position 3
Key analogs differ in the substituent attached to the thioether group at position 3:
Key Observations :
Bis-Triazole Derivatives
- 4-Methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol ():
- Contains two triazole rings linked via a thioether group.
- Exhibits dual binding sites for enhanced antimicrobial activity but higher molecular weight (MW = 348.4 g/mol) compared to the target compound (MW ~370 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
